Everolimus

Catalog No.
S567814
CAS No.
159351-69-6
M.F
C53H83NO14
M. Wt
958.2 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Everolimus

CAS Number

159351-69-6

Product Name

Everolimus

IUPAC Name

(1R)-1,18-dihydroxy-12-[1-[4-(2-hydroxyethoxy)-3-methoxycyclohexyl]propan-2-yl]-19,30-dimethoxy-15,17,21,23,29,35-hexamethyl-11,36-dioxa-4-azatricyclo[30.3.1.04,9]hexatriaconta-16,24,26,28-tetraene-2,3,10,14,20-pentone

Molecular Formula

C53H83NO14

Molecular Weight

958.2 g/mol

InChI

InChI=1S/C53H83NO14/c1-32-16-12-11-13-17-33(2)44(63-8)30-40-21-19-38(7)53(62,68-40)50(59)51(60)54-23-15-14-18-41(54)52(61)67-45(35(4)28-39-20-22-43(66-25-24-55)46(29-39)64-9)31-42(56)34(3)27-37(6)48(58)49(65-10)47(57)36(5)26-32/h11-13,16-17,27,32,34-36,38-41,43-46,48-49,55,58,62H,14-15,18-26,28-31H2,1-10H3/t32?,34?,35?,36?,38?,39?,40?,41?,43?,44?,45?,46?,48?,49?,53-/m1/s1

InChI Key

HKVAMNSJSFKALM-VUDSBINYSA-N

SMILES

CC1CCC2CC(C(=CC=CC=CC(CC(C(=O)C(C(C(=CC(C(=O)CC(OC(=O)C3CCCCN3C(=O)C(=O)C1(O2)O)C(C)CC4CCC(C(C4)OC)OCCO)C)C)O)OC)C)C)C)OC

Solubility

Soluble in DMSO, not in water

Synonyms

001, RAD, 40-O-(2-hydroxyethyl)-rapamycin, Afinitor, Certican, everolimus, RAD 001, RAD, SDZ, RAD001, SDZ RAD, SDZ-RAD

Canonical SMILES

CC1CCC2CC(C(=CC=CC=CC(CC(C(=O)C(C(C(=CC(C(=O)CC(OC(=O)C3CCCCN3C(=O)C(=O)C1(O2)O)C(C)CC4CCC(C(C4)OC)OCCO)C)C)O)OC)C)C)C)OC

Isomeric SMILES

CC1CCC2CC(C(=CC=CC=CC(CC(C(=O)C(C(C(=CC(C(=O)CC(OC(=O)C3CCCCN3C(=O)C(=O)[C@@]1(O2)O)C(C)CC4CCC(C(C4)OC)OCCO)C)C)O)OC)C)C)C)OC
  • Advanced hormone receptor-positive, HER2-negative breast cancer: When used in combination with other therapies, everolimus has shown to improve progression-free survival in this specific type of breast cancer [].
  • Renal cell carcinoma: Everolimus is used in combination with other medications for the treatment of advanced or metastatic renal cell carcinoma [].
  • Pancreatic neuroendocrine tumors (pNETs): Everolimus has been shown to be effective in slowing the progression of pNETs [].
  • Other types of cancer: Everolimus is also being investigated in clinical trials for other types of cancer, such as lung cancer and ovarian cancer [].

The mechanism of action of everolimus is through its ability to inhibit the mammalian target of rapamycin (mTOR) pathway. This pathway plays a crucial role in cell growth, proliferation, and survival. By inhibiting mTOR, everolimus can slow the growth and spread of cancer cells [].

Everolimus in Other Diseases

Beyond cancer research, everolimus is also being explored for its potential application in other diseases, such as:

  • Tuberous sclerosis complex (TSC): Everolimus has been approved by the FDA for the treatment of subependymal giant cell astrocytomas (SEGAs) and other manifestations of TSC in patients aged 3 years and older []. TSC is a genetic disorder that causes the growth of non-cancerous tumors in various organs.
  • Lymphangioleiomyomatosis (LAM): Everolimus is approved by the FDA for the treatment of LAM, a rare lung disease that primarily affects women of childbearing age [].

Ongoing Research with Everolimus

Everolimus is a continuously evolving area of scientific research, with ongoing clinical trials investigating its efficacy and safety in various settings. These trials are exploring:

  • New combinations of everolimus with other therapies to improve treatment outcomes for different types of cancer.
  • The use of everolimus in earlier stages of cancer to potentially prevent recurrence.
  • The application of everolimus for other diseases beyond those currently approved.

Everolimus, chemically known as 40-O-(2-hydroxyethyl)-rapamycin, is a potent immunosuppressive macrolide derived from sirolimus. It has a molecular formula of C53H83NO14C_{53}H_{83}NO_{14} and a molecular weight of approximately 958.2 g/mol. This compound appears as a white to faintly yellow powder that is practically insoluble in water but soluble in organic solvents such as ethanol and methanol . Everolimus was developed to enhance the pharmacokinetic properties of sirolimus, particularly its oral bioavailability, making it suitable for various therapeutic applications including organ transplantation and cancer treatment .

Everolimus acts by inhibiting the mTOR pathway, a crucial signaling cascade regulating cell growth, proliferation, and survival. By binding to mTORC1, a specific mTOR complex, Everolimus suppresses cell cycle progression and angiogenesis (blood vessel formation), hindering tumor growth []. In transplantation, Everolimus dampens the immune system, preventing rejection of the transplanted organ.

, primarily starting from sirolimus. The process typically includes the following steps:

  • Formation of Protected Everolimus: Sirolimus reacts with 2-(t-butyldimethylsilyl)oxyethyl triflate in the presence of 2,6-Lutidine in toluene at elevated temperatures (around 60°C) to yield a protected form of everolimus.
  • Deprotection: The protected compound is then treated with aqueous hydrochloric acid to remove the protective groups, resulting in crude everolimus.
  • Purification: The crude product often requires purification through column chromatography due to impurities formed during synthesis .

These reactions are sensitive to conditions such as temperature and atmosphere, and they are typically carried out under inert conditions to prevent unwanted side reactions.

Everolimus exerts its biological effects primarily through inhibition of the mechanistic target of rapamycin complex 1 (mTORC1). It binds with high affinity to the FK506 binding protein-12 (FKBP-12), forming a complex that inhibits mTORC1 signaling pathways. This inhibition leads to reduced phosphorylation of key downstream effectors involved in cell cycle regulation, including S6 ribosomal protein kinase and eukaryotic elongation factor 4E-binding protein . Consequently, everolimus induces cell growth arrest and apoptosis, making it effective against certain cancers and in preventing organ transplant rejection.

In clinical settings, everolimus is noted for its lower nephrotoxicity compared to traditional immunosuppressants like ciclosporin and tacrolimus, which is particularly advantageous for kidney transplant recipients .

The synthesis methods for everolimus have evolved over time. Some notable approaches include:

  • Traditional Synthesis: Involves multiple steps including protection-deprotection strategies and careful control of reaction conditions.
  • Novel Processes: Recent patents describe improved methodologies that focus on increasing yield and purity while minimizing by-products. These methods often involve advanced organic chemistry techniques such as utilizing specific metal salts or optimizing reaction solvents .

Everolimus has several important applications in medicine:

  • Organ Transplantation: Used as an immunosuppressant to prevent organ rejection in kidney transplants.
  • Cancer Treatment: Approved for use in various cancers, including renal cell carcinoma and neuroendocrine tumors.
  • Subependymal Giant Cell Astrocytoma: Effective in treating this type of brain tumor associated with tuberous sclerosis complex.
  • Seizure Disorders: Utilized in combination therapies for certain types of seizures in patients with tuberous sclerosis complex .

Everolimus demonstrates significant drug-drug interactions due to its metabolism by cytochrome P450 enzymes, particularly CYP3A4. Co-administration with other drugs that are substrates or inhibitors of CYP3A4 can lead to altered plasma concentrations of everolimus, necessitating careful monitoring and dosage adjustments . Additionally, everolimus interacts synergistically with ciclosporin, allowing for reduced dosages and decreased adverse effects when used together post-transplantation .

Everolimus shares structural and functional similarities with several other compounds. Here are some notable examples:

Compound NameStructural SimilarityPrimary UseUnique Features
SirolimusParent compoundImmunosuppressantHigher nephrotoxicity compared to everolimus
TemsirolimusAnalog of sirolimusCancer treatmentAdministered via injection; used for advanced renal cell carcinoma
ZotarolimusRelated macrolideImmunosuppressantUsed primarily in transplantation; less common than everolimus
RapamycinParent compoundAntifungal/immunosuppressantPrimarily known for its antifungal properties; less emphasis on cancer treatment

Everolimus is unique due to its improved oral bioavailability and lower toxicity profile compared to sirolimus, making it preferable for long-term use in transplant patients and cancer therapies .

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

5.9

Hydrogen Bond Acceptor Count

14

Hydrogen Bond Donor Count

3

Exact Mass

957.58135632 g/mol

Monoisotopic Mass

957.58135632 g/mol

Boiling Point

998.7±75.0 °C at 760 mmHg

Heavy Atom Count

68

Application

Everolimus is currently used as an immunosuppressant to prevent rejection of organ transplants. In a similar fashion to other mTOR inhibitors Everolimus' effect is solely on the mTORC1 protein and not on the mTORC2 protein.

Appearance

White to off-white solid powder

Melting Point

N/A

Storage

−20°C

UNII

9HW64Q8G6G

GHS Hazard Statements

Aggregated GHS information provided by 94 companies from 8 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H372 (97.87%): Causes damage to organs through prolonged or repeated exposure [Danger Specific target organ toxicity, repeated exposure];
H412 (43.62%): Harmful to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Use and Manufacturing

Everolimus is used as a medication or supplement. An overview is available from MedlinePlus, a consumer health web site produced by the National Library of Medicine.

Drug Indication

Everolimus is indicated for the treatment of postmenopausal women with advanced hormone receptor-positive, HER2-negative breast cancer (advanced HR+ BC) in combination with exemestane, after failure of treatment with letrozole or anastrozole. Indicated for the treatment of adult patients with progressive neuroendocrine tumors of pancreatic origin (PNET) with unresectable, locally advanced or metastatic disease. Indicated for the treatment of adult patients with advanced renal cell carcinoma (RCC) after failure of treatment with sunitinib or sorafenib. Indicated for the treatment of adult patients with renal angiomyolipoma and tuberous sclerosis complex (TSC), not requiring immediate surgery. Indicated in pediatric and adult patients with tuberous sclerosis complex (TSC) for the treatment of subependymal giant cell astrocytoma (SEGA) that requires therapeutic intervention but cannot be curatively resected.
FDA Label
Renal angiomyolipoma associated with tuberous sclerosis complex (TSC)Votubia is indicated for the treatment of adult patients with renal angiomyolipoma associated with tuberous sclerosis complex (TSC) who are at risk of complications (based on factors such as tumour size or presence of aneurysm, or presence of multiple or bilateral tumours) but who do not require immediate surgery. The evidence is based on analysis of change in sum of angiomyolipoma volume. Subependymal giant cell astrocytoma (SEGA) associated with tuberous sclerosis complex (TSC)Votubia is indicated for the treatment of patients with subependymal giant cell astrocytoma (SEGA) associated with tuberous sclerosis complex (TSC) who require therapeutic intervention but are not amenable to surgery. The evidence is based on analysis of change in SEGA volume. Further clinical benefit, such as improvement in disease�related symptoms, has not been demonstrated.
Hormone-receptor-positive advanced breast cancer Afinitor is indicated for the treatment of hormone-receptor-positive, HER2/neu-negative advanced breast cancer , in combination with exemestane, in post-menopausal women without symptomatic visceral disease after recurrence or progression following a non-steroidal aromatase inhibitor. Neuroendocrine tumours of pancreatic originAfinitor is indicated for the treatment of unresectable or metastatic, well or moderately differentiated neuroendocrine tumours of pancreatic origin in adults with progressive disease. Neuroendocrine tumours of gastrointestinal or lung originAfinitor is indicated for the treatment of unresectable or metastatic, well-differentiated (Grade 1 or Grade 2) non-functional neuroendocrine tumours of gastrointestinal or lung origin in adults with progressive disease. Renal-cell carcinomaAfinitor is indicated for the treatment of patients with advanced renal-cell carcinoma, whose disease has progressed on or after treatment with VEGF-targeted therapy.
Treatment of tuberous sclerosis complex
Treatment of thoracic neuroendocrine tumour
Carcinoid tumours
Prevention of rejection of transplanted liver, Prevention of rejection of transplanted heart, Prevention of rejection of transplanted kidney
Treatment of angiomyolipoma, Treatment of subependymal giant-cell astrocytoma
Renal cell carcinoma and pancreatic neuroendocrine tumou

Livertox Summary

Everolimus is an inhibitor of cell proliferation and immunosuppressive agent that is used alone or in combination with calcineurin inhibitors to prevent cellular rejection after organ transplantation, and in combination with other anticancer agents as treatment of advanced renal cell and other cancers. Everolimus therapy can be associated with mild serum enzyme elevations, but has yet to be linked to instances of clinically apparent liver injury with jaundice.

Drug Classes

Antineoplastic Agents; Transplant Agents

NCI Cancer Drugs

Drug: Everolimus
US Brand Name(s): Afinitor
Afinitor Disperz
Zortress
FDA Approval: Yes
Everolimus is approved to treat: Breast cancer. It is used in combination with exemestane in postmenopausal women with advanced hormone receptor–positive (HR+) breast cancer that is also HER2 negative (HER2-) and has not gotten better after treatment with letrozole or anastrozole
Pancreatic cancer , gastrointestinal cancer , and lung cancer (certain types). It is used in adults with progressive neuroendocrine tumors that cannot be removed by surgery , are locally advanced , or have metastasized (spread to other parts of the body).
Renal cell carcinoma (a type of kidney cancer ) that is advanced, in adults who have not gotten better after treatment with sunitinib or sorafenib.
Subependymal giant cell astrocytoma in adults and children aged 1 year or older who have tuberous sclerosis and are not able to have surgery.
The use of everolimus to treat cancer is approved for the Afinitor and Afinitor Disperz brands. Everolimus is also approved to treat transplant rejection. This use is approved for the Zortress brand. Everolimus is also being studied in the treatment of other types of cancer.

Therapeutic Uses

Immunosuppressive Agents
/CLINICAL TRIALS/ ClinicalTrials.gov is a registry and results database of publicly and privately supported clinical studies of human participants conducted around the world. The Web site is maintained by the National Library of Medicine (NLM) and the National Institutes of Health(NIH). Each ClinicalTrials.gov record presents summary information about a study protocol and includes the following: Disease or condition; Intervention (for example, the medical product, behavior, or procedure being studied); Title, description, and design of the study; Requirements for participation (eligibility criteria); Locations where the study is being conducted; Contact information for the study locations; and Links to relevant information on other health Web sites, such as NLM's MedlinePlus for patient health information and PubMed for citations and abstracts for scholarly articles in the field of medicine. Everolimus is included in the database.
Afinitor is indicated for the treatment of postmenopausal women with advanced hormone receptor-positive, HER2-negative breast cancer (advanced HR+ BC) in combination with exemestane, after failure of treatment with letrozole or anastrozole. /Included in US product label/
Afinitor Tablets and Afinitor Disperz are indicated in pediatric and adult patients with tuberous sclerosis complex (TSC) for the treatment of subependymal giant cell astrocytoma (SEGA) that requires therapeutic intervention but cannot be curatively resected. /Included in US product label/c
For more Therapeutic Uses (Complete) data for EVEROLIMUS (9 total), please visit the HSDB record page.

Pharmacology

Everolimus is a derivative of the natural macrocyclic lactone sirolimus with immunosuppressant and anti-angiogenic properties. In cells, everolimus binds to the immunophilin FK Binding Protein-12 (FKBP-12) to generate an immunosuppressive complex that binds to and inhibits the activation of the mammalian Target of Rapamycin (mTOR), a key regulatory kinase. Inhibition of mTOR activation results in the inhibition of T lymphocyte activation and proliferation associated with antigen and cytokine (IL-2, IL-4, and IL-15) stimulation and the inhibition of antibody production. (NCI05)

MeSH Pharmacological Classification

Antineoplastic Agents

ATC Code

L01XE10
L - Antineoplastic and immunomodulating agents
L01 - Antineoplastic agents
L01X - Other antineoplastic agents
L01XE - Protein kinase inhibitors
L01XE10 - Everolimus
L - Antineoplastic and immunomodulating agents
L04 - Immunosuppressants
L04A - Immunosuppressants
L04AA - Selective immunosuppressants
L04AA18 - Everolimus

Mechanism of Action

Mechanistic target of rapamycin (mTOR) is a serine-threonine kinase that functions via two multiprotein complexes, namely mTORC1 and mTORC2, each characterized by different binding partners that confer separate functions. mTORC1 function is tightly regulated by PI3-K/Akt and is sensitive to rapamycin. mTORC2 is sensitive to growth factors, not nutrients, and is associated with rapamycin-insensitivity. mTORC1 regulates protein synthesis and cell growth through downstream molecules: 4E-BP1 (also called EIF4E-BP1) and S6K. Also, mTORC2 is thought to modulate growth factor signaling by phosphorylating the C-terminal hydrophobic motif of some AGC kinases such as Akt and SGK. Recent evidence has suggested that mTORC2 may play an important role in maintenance of normal as well as cancer cells by virtue of its association with ribosomes, which may be involved in metabolic regulation of the cell. Rapamycin (sirolimus) and its analogs known as rapalogues, such as RAD001 (everolimus) and CCI-779 (temsirolimus), suppress mTOR activity through an allosteric mechanism that acts at a distance from the ATP-catalytic binding site, and are considered incomplete inhibitors. Moreover, these compounds suppress mTORC1-mediated S6K activation, thereby blocking a negative feedback loop, leading to activation of mitogenic pathways promoting cell survival and growth. Consequently, mTOR is a suitable target of therapy in cancer treatments. However, neither of these complexes is fully inhibited by the allosteric inhibitor rapamycin or its analogs. In recent years, new pharmacologic agents have been developed which can inhibit these complexes via ATP-binding mechanism, or dual inhibition of the canonical PI3-K/Akt/mTOR signaling pathway. These compounds include WYE-354, KU-003679, PI-103, Torin1, and Torin2, which can target both complexes or serve as a dual inhibitor for PI3-K/mTOR. This investigation describes the mechanism of action of pharmacological agents that effectively target mTORC1 and mTORC2 resulting in suppression of growth, proliferation, and migration of tumor and cancer stem cells.
Mammalian target of rapamycin (mTOR) inhibitors have anti-tumor effects against renal cell carcinoma, pancreatic neuroendocrine cancer and breast cancer. In this study, we analyzed the antitumor effects of mTOR inhibitors in small cell lung cancer (SCLC) cells and sought to clarify the mechanism of resistance to mTOR inhibitors. We analyzed the antitumor effects of three mTOR inhibitors including everolimus in 7 SCLC cell lines by MTS assay. Gene-chip analysis, receptor tyrosine kinases (RTK) array and Western blotting analysis were performed to identify molecules associated with resistance to everolimus. Only SBC5 cells showed sensitivity to everolimus by MTS assay. We established two everolimus resistant-SBC5 cell lines (SBC5 R1 and SBC5 R10) by continuous exposure to increasing concentrations of everolimus stepwise. SPP1 and MYC were overexpressed in both SBC5 R1 and SBC5 R10 by gene-chip analysis. High expression levels of eukaryotic translation initiation factor 4E (eIF4E) were observed in 5 everolimus-resistant SCLC cells and SBC5 R10 cells by Western blotting. MYC siRNA reduced eIF4E phosphorylation in SBC5 cells, suggesting that MYC directly activates eIF4E by an mTOR-independent bypass pathway. Importantly, after reduction of MYC or eIF4E by siRNAs, the SBC5 parent and two SBC5-resistant cells displayed increased sensitivity to everolimus relative to the siRNA controls. These findings suggest that eIF4E has been shown to be an important factor in the resistance to everolimus in SCLC cells. Furthermore, a link between MYC and mTOR-independent eIF4E contribute to the resistance to everolimus in SCLC cells. Control of the MYC-eIF4E axis may be a novel therapeutic strategy for everolimus action in SCLC.
Everolimus inhibits antigenic and interleukin (IL-2 and IL-15) stimulated activation and proliferation of T and B lymphocytes. In cells, everolimus binds to a cytoplasmic protein, the FK506 Binding Protein-12 (FKBP-12), to form an immunosuppressive complex (everolimus: FKBP-12) that binds to and inhibits the mammalian Target Of Rapamycin (mTOR), a key regulatory kinase. In the presence of everolimus phosphorylation of p70 S6 ribosomal protein kinase (p70S6K), a substrate of mTOR, is inhibited. Consequently, phosphorylation of the ribosomal S6 protein and subsequent protein synthesis and cell proliferation are inhibited. The everolimus: FKBP-12 complex has no effect on calcineurin activity. In rats and nonhuman primate models, everolimus effectively reduces kidney allograft rejection resulting in prolonged graft survival.
Everolimus is an inhibitor of mammalian target of rapamycin (mTOR), a serine-threonine kinase, downstream of the PI3K/AKT pathway. The mTOR pathway is dysregulated in several human cancers. Everolimus binds to an intracellular protein, FKBP-12, resulting in an inhibitory complex formation with mTOR complex 1 (mTORC1) and thus inhibition of mTOR kinase activity. Everolimus reduced the activity of S6 ribosomal protein kinase (S6K1) and eukaryotic initiation factor 4E-binding protein (4E-BP1), downstream effectors of mTOR, involved in protein synthesis. S6K1 is a substrate of mTORC1 and phosphorylates the activation domain 1 of the estrogen receptor which results in ligand-independent activation of the receptor. In addition, everolimus inhibited the expression of hypoxia-inducible factor (e.g., HIF-1) and reduced the expression of vascular endothelial growth factor (VEGF). Inhibition of mTOR by everolimus has been shown to reduce cell proliferation, angiogenesis, and glucose uptake in in vitro and/or in vivo studies. Constitutive activation of the PI3K/Akt/mTOR pathway can contribute to endocrine resistance in breast cancer. In vitro studies show that estrogen-dependent and HER2+ breast cancer cells are sensitive to the inhibitory effects of everolimus, and that combination treatment with everolimus and Akt, HER2, or aromatase inhibitors enhances the anti-tumor activity of everolimus in a synergistic manner. Two regulators of mTORC1 signaling are the oncogene suppressors tuberin-sclerosis complexes 1 and 2 (TSC1, TSC2). Loss or inactivation of either TSC1 or TSC2 leads to activation of downstream signaling. In TSC, a genetic disorder, inactivating mutations in either the TSC1 or the TSC2 gene lead to hamartoma formation throughout the body.

KEGG Target based Classification of Drugs

Protein kinases
Serine/threonine kinases
Other
MTOR [HSA:2475] [KO:K07203]

Pictograms

Health Hazard

Health Hazard

Other CAS

159351-69-6

Absorption Distribution and Excretion

The blood-to-plasma ratio of everolimus is concentration dependent ranging from 17% to 73% over the range of 5 ng/mL to 5000 ng/mL. Plasma protein binding is approximately 74% in healthy subjects and in patients with moderate hepatic impairment. The apparent distribution volume associated with the terminal phase (Vz/F) from a single-dose pharmacokinetic study in maintenance kidney transplant patients is 342 to 107 L (range 128 to 589 L).
The blood-to-plasma ratio of everolimus, which is concentration-dependent over the range of 5 to 5000 ng/mL, is 17% to 73%. The amount of everolimus confined to the plasma is approximately 20% at blood concentrations observed in cancer patients given Afinitor 10 mg/day. Plasma protein binding is approximately 74% both in healthy subjects and in patients with moderate hepatic impairment.
After administration of Afinitor tablets in patients with advanced solid tumors, peak everolimus concentrations are reached 1 to 2 hours after administration of oral doses ranging from 5 mg to 70 mg. Following single doses, Cmax is dose-proportional with daily dosing between 5 mg and 10 mg. With single doses of 20 mg and higher, the increase in Cmax is less than dose-proportional, however AUC shows dose-proportionality over the 5 mg to 70 mg dose range. Steady-state was achieved within 2 weeks following once-daily dosing.
No specific elimination studies have been undertaken in cancer patients. Following the administration of a 3 mg single dose of radiolabeled everolimus in patients who were receiving cyclosporine, 80% of the radioactivity was recovered from the feces, while 5% was excreted in the urine. The parent substance was not detected in urine or feces. The mean elimination half-life of everolimus is approximately 30 hours.
For more Absorption, Distribution and Excretion (Complete) data for EVEROLIMUS (7 total), please visit the HSDB record page.

Metabolism Metabolites

Everolimus is a substrate of CYP3A4 and PgP. Following oral administration, everolimus is the main circulating component in human blood. Six main metabolites of everolimus have been detected in human blood, including three monohydroxylated metabolites, two hydrolytic ring-opened products, and a phosphatidylcholine conjugate of everolimus. These metabolites were also identified in animal species used in toxicity studies, and showed approximately 100-times less activity than everolimus itself.

Wikipedia

Everolimus
Xylose

FDA Medication Guides

Zortress
Everolimus
TABLET;ORAL
NOVARTIS
09/14/2023

Drug Warnings

/BOXED WARNING/ WARNING: MALIGNANCIES AND SERIOUS INFECTIONS. Only physicians experienced in immunosuppressive therapy and management of transplant patients should prescribe Zortress. Patients receiving the drug should be managed in facilities equipped and staffed with adequate laboratory and supportive medical resources. The physician responsible for maintenance therapy should have complete information requisite for the follow-up of the patient. Increased susceptibility to infection and the possible development of malignancies such as lymphoma and skin cancer may result from immunosuppression.
/BOXED WARNING/ WARNING: KIDNEY GRAFT THROMBOSIS. An increased risk of kidney arterial and venous thrombosis, resulting in graft loss, was reported, mostly within the first 30 days post-transplantation.
/BOXED WARNING/ WARNING: NEPHROTOXICITY. Increased nephrotoxicity can occur with use of standard doses of cyclosporine in combination with Zortress. Therefore reduced doses of cyclosporine should be used in combination with Zortress in order to reduce renal dysfunction. It is important to monitor the cyclosporine and everolimus whole blood trough concentrations.
/BOXED WARNING/ WARNING: MORTALITY IN HEART TRANSPLANTATION. Increased mortality, often associated with serious infections, within the first three months post-transplantation was observed in a clinical trial of de novo heart transplant patients receiving immunosuppressive regimens with or without induction therapy. Use in heart transplantation is not recommended.
For more Drug Warnings (Complete) data for EVEROLIMUS (32 total), please visit the HSDB record page.

Biological Half Life

The mean elimination half-life of everolimus is approximately 30 hours.

Use Classification

Human drugs -> Antineoplastic agents -> Human pharmacotherapeutic group -> EMA Drug Category
Human Drugs -> EU pediatric investigation plans
Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients

Methods of Manufacturing

Preparation: S. Cottens, R. Sedrani, World Intellectual Property Organization patent 9409010; eidem, United States of America patent 5665772 (1994, 1997 both to Sandoz).

Clinical Laboratory Methods

Whole blood determination by LC/MS.

Storage Conditions

Conditions for safe storage, including any incompatibilities: Keep container tightly closed in a dry and well-ventilated place. Recommended storage temperature: -20 °C. Store under inert gas.

Interactions

Use of HMG-CoA reductase inhibitors such as lovastatin or simvastatin was strongly discouraged in clinical trials of everolimus with cyclosporine in renal transplant patients because of an interaction between HMG-CoA reductase inhibitors and cyclosporine. The manufacturer of Zortress recommends that patients receiving everolimus and cyclosporine therapy who are concurrently receiving an HMG-CoA reductase inhibitor and/or fibric acid derivative be monitored for the possible development of rhabdomyolysis and other adverse effects, which are described in the prescribing information for these antilipemic agents.
Studies in healthy individuals indicate that there are no clinically important pharmacokinetic interactions between single-dose everolimus and atorvastatin (a CYP3A4 substrate) or pravastatin (a non-CYP3A4 substrate and P-gp substrate); HMG-CoA reductase bioactivity in plasma also was not substantially affected. Therefore, dosage adjustments are not necessary when everolimus and atorvastatin or pravastatin are used concurrently. In a population pharmacokinetic analysis, simvastatin (a CYP3A4 substrate) did not affect clearance of everolimus. The manufacturer of Zortress cautions that these results cannot be extrapolated to other HMG-CoA reductase inhibitors.
Concomitant use of angiotensin-converting enzyme (ACE) inhibitors with everolimus may increase the risk of angioedema. The use of alternative antihypertensive agents should be considered in everolimus-treated patients, if necessary.
If coadministration of a P-gp inhibitor is required in patients with SEGA, everolimus dosage should be reduced by approximately 50% to maintain trough everolimus concentrations of 5-10 ng/mL. If dosage reduction is required in patients receiving 2.5 mg daily, alternate-day dosing should be considered. Subsequent dosing should be individualized based on therapeutic drug monitoring. Trough everolimus concentrations should be assessed approximately 2 weeks after the addition of the P-gp inhibitor. If the P-gp inhibitor is discontinued, the everolimus dosage should be returned to the dosage used prior to initiation of the P-gp inhibitor and the trough everolimus concentration should be reassessed approximately 2 weeks later.
For more Interactions (Complete) data for EVEROLIMUS (23 total), please visit the HSDB record page.

Stability Shelf Life

Stable under recommended storage conditions.

Dates

Modify: 2023-08-15
1. Lee L, Ito T, Jensen RT. Everolimus in the treatment of neuroendocrine tumors: efficacy, side-effects, resistance, and factors affecting its place in the treatment sequence. Expert Opin Pharmacother. 2018 Jun;19(8):909-928. doi: 10.1080/14656566.2018.1476492. Epub 2018 May 24. PMID: 29757017; PMCID: PMC6064188.

2. Jerusalem G, de Boer RH, Hurvitz S, Yardley DA, Kovalenko E, Ejlertsen B, Blau S, Özgüroglu M, Landherr L, Ewertz M, Taran T, Fan J, Noel-Baron F, Louveau AL, Burris H. Everolimus Plus Exemestane vs Everolimus or Capecitabine Monotherapy for Estrogen Receptor-Positive, HER2-Negative Advanced Breast Cancer: The BOLERO-6 Randomized Clinical Trial. JAMA Oncol. 2018 Oct 1;4(10):1367-1374. doi: 10.1001/jamaoncol.2018.2262. PMID: 29862411; PMCID: PMC6233772.

3. Moes DJ, Guchelaar HJ, de Fijter JW. Sirolimus and everolimus in kidney transplantation. Drug Discov Today. 2015 Oct;20(10):1243-9. doi: 10.1016/j.drudis.2015.05.006. Epub 2015 Jun 4. PMID: 26050578.

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